N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
CAS No.:
Cat. No.: VC8624298
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O2S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C19H19N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23) |
| Standard InChI Key | ZZFOPXIKUTVHJB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity .
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4-Methoxybenzyl Substituent: Attached at position 5 of the thiadiazole, this group introduces electron-donating methoxy functionality, potentially influencing solubility and π-π stacking interactions .
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3-Phenylpropanamide Chain: A lipophilic side chain extending from the thiadiazole’s nitrogen, contributing to hydrophobic interactions with biological targets.
Table 1: Key Molecular Descriptors
Synthesis and Optimization
General Synthetic Strategy
Synthesis follows a two-step protocol common to thiadiazole-amide hybrids :
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Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under oxidative conditions yields the 1,3,4-thiadiazole scaffold.
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Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) conjugation of 3-phenylpropanoic acid to the thiadiazole amine generates the final product .
Critical Reaction Parameters
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Solvent: Acetonitrile or DMF for improved solubility of intermediates .
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Catalysts: -Ethyl--dimethylaminopropyl carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances coupling efficiency .
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Purification: Column chromatography (ethyl acetate/petroleum ether) achieves >95% purity .
Yield and Scalability Challenges
Initial syntheses report moderate yields (40–60%), attributed to steric hindrance from the 4-methoxybenzyl group. Microwave-assisted synthesis and flow chemistry could improve efficiency but remain unexplored.
Biological Activity and Mechanistic Insights
Table 2: Comparative Bioactivity of Thiadiazole Analogs
Antimicrobial Activity
Methoxy-substituted thiadiazoles demonstrate broad-spectrum activity:
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Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Targets: Inhibition of Candida albicans hyphae formation at 16 µg/mL.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (3.2) suggests favorable membrane permeability but potential P-glycoprotein efflux .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group generates hydroxylated metabolites.
Toxicity Considerations
Acute toxicity studies in rodents (LD > 500 mg/kg) indicate low systemic toxicity, aligning with trends for non-electrophilic thiadiazoles .
Applications and Industrial Relevance
Drug Discovery
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Lead Optimization: The 4-methoxybenzyl group serves as a versatile handle for introducing fluorinated or radiolabeled probes .
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Combination Therapy: Synergy with doxorubicin observed in resistant PC3 cell lines (combination index: 0.62) .
Material Science
Thiadiazole derivatives function as:
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Corrosion Inhibitors: Adsorption on mild steel surfaces reduces corrosion rates by 78% in acidic media.
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Organic Semiconductors: Bandgap tuning (2.1–3.4 eV) enables use in OLED fabrication.
Future Research Directions
Synthesis Innovations
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Enantioselective Catalysis: Chiral phosphoric acids could resolve racemic mixtures of the propanamide side chain.
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Continuous Flow Systems: Microreactors may enhance yield and reduce reaction times from 24 h to <2 h .
Target Deconvolution
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Proteomics: SILAC-based profiling to identify binding partners in cancer cell lysates.
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Crystallography: Co-crystallization with tubulin or topoisomerase II for structure-based design.
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